Home > Products > Screening Compounds P142348 > Otamixaban hydrochloride
Otamixaban hydrochloride - 409081-12-5

Otamixaban hydrochloride

Catalog Number: EVT-1793706
CAS Number: 409081-12-5
Molecular Formula: C25H27ClN4O4
Molecular Weight: 483 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Otamixaban hydrochloride is a synthetic compound primarily recognized as a potent inhibitor of factor Xa, a crucial serine protease in the coagulation cascade. This compound is notable for its application in treating acute coronary syndrome, where it plays a significant role in anticoagulation therapy. By inhibiting factor Xa, Otamixaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation and improving patient outcomes during surgical procedures such as coronary artery bypass grafting.

Source and Classification

Otamixaban hydrochloride was developed by Sanofi-Aventis and is classified as an anticoagulant. It is specifically categorized as a direct inhibitor of factor Xa, distinguishing it from other anticoagulants that may rely on antithrombin III for their action. The compound has undergone extensive clinical trials, demonstrating its efficacy and safety profile in managing various thromboembolic conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Otamixaban involves several sophisticated organic chemistry techniques. Initial steps include the asymmetric synthesis of intermediates through chiral ligand-controlled conjugate addition. A key process detailed in literature involves the deprotonation of β-amino esters followed by alkylation with 3-cyanobenzyl bromide, leading to the formation of the essential β-amino ester precursor.

The synthetic pathway can be summarized as follows:

  1. Deprotonation: The β-amino ester is deprotonated to generate a nucleophilic species.
  2. Alkylation: This nucleophile undergoes alkylation with 3-cyanobenzyl bromide.
  3. Coupling: Subsequent reactions lead to the formation of Otamixaban through coupling reactions involving various functional groups.

This method allows for high selectivity and yield, making it suitable for large-scale production .

Molecular Structure Analysis

Structure and Data

The molecular structure of Otamixaban can be described by its complex arrangement of functional groups that facilitate its interaction with factor Xa. The compound features a benzamidine moiety that is critical for binding to the active site of factor Xa, alongside a hydrophobic pyridine-N-oxide group that enhances its pharmacological properties.

Key structural data includes:

  • Molecular Formula: C20_{20}H22_{22}ClN3_{3}O3_{3}
  • Molecular Weight: Approximately 373.86 g/mol
  • Chemical Structure: The compound exhibits chirality, which is essential for its biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

Otamixaban primarily acts through reversible binding to factor Xa, inhibiting its enzymatic activity. The chemical reaction can be represented as follows:

Factor Xa+OtamixabanInhibited Factor Xa\text{Factor Xa}+\text{Otamixaban}\rightleftharpoons \text{Inhibited Factor Xa}

This interaction is characterized by high affinity (Ki = 0.5 nM), indicating that even at low concentrations, Otamixaban effectively inhibits factor Xa activity . The inhibition mechanism involves the formation of a stable complex between Otamixaban and factor Xa, blocking substrate access to the active site.

Mechanism of Action

Process and Data

The mechanism by which Otamixaban exerts its anticoagulant effects involves direct inhibition of factor Xa. By binding to both free and prothrombinase-bound forms of factor Xa, Otamixaban disrupts the coagulation cascade at a critical juncture:

  1. Binding: Otamixaban binds to the active site of factor Xa.
  2. Inhibition: This binding prevents the conversion of prothrombin to thrombin.
  3. Outcome: The result is reduced thrombus formation and improved blood flow during surgical interventions.

Clinical studies have confirmed that this mechanism leads to significant reductions in thrombotic events in patients undergoing procedures such as coronary artery bypass grafting .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Otamixaban hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and organic solvents
  • Stability: Stable under standard laboratory conditions but sensitive to light
  • pH: Typically neutral at physiological pH (7.4)

These properties are critical for its formulation as an injectable anticoagulant .

Applications

Scientific Uses

Otamixaban has been primarily studied for its applications in cardiovascular medicine, particularly in managing acute coronary syndromes. Its ability to inhibit factor Xa makes it an attractive option for preventing thromboembolic events during surgical procedures such as coronary artery bypass grafting.

Recent studies have also explored its potential use beyond anticoagulation, including antiviral applications against SARS-CoV-2 by inhibiting TMPRSS2 activity, although this effect is less potent compared to other established inhibitors .

Molecular Mechanisms of Action

Direct Inhibition of Coagulation Factor Xa: Structural and Functional Insights

Otamixaban hydrochloride (C₂₅H₂₆N₄O₄·HCl) is a synthetic, parenteral direct inhibitor of coagulation Factor Xa (fXa) with a Ki value of 0.5 nM, reflecting its high intrinsic potency [1] [2]. Structurally, it belongs to the class of phenylpyridines, characterized by a benzamidine-containing naphthyridine core that facilitates critical interactions within the fXa active site [1] [6]. The molecule's average molecular weight is 446.4983 g/mol (free base), with a chemical formula of C₂₅H₂₆N₄O₄ [1].

Factor Xa occupies a pivotal position in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin via the prothrombinase complex. Otamixaban exerts its anticoagulant effect by specifically binding to the active site of fXa, thereby preventing thrombin generation from both free and prothrombinase-bound fXa [2] [5]. This mechanism is functionally significant because it interrupts the amplification phase of coagulation more effectively than thrombin-directed inhibitors. In vitro and in vivo studies demonstrate that otamixaban effectively inhibits thrombus formation across rodent, canine, and porcine models, confirming its robust antithrombotic potential [2] [8].

Table 1: Comparative Profile of Direct Factor Xa Inhibitors

PropertyOtamixabanRivaroxabanApixaban
Target Ki (nM)0.5 [2]0.40.08
Inhibition TypeCompetitive, Reversible [5]Competitive, ReversibleCompetitive, Reversible
Free & Prothrombinase-Bound fXa InhibitionYes [2]YesYes
Chemical ClassPhenylpyridine [1]OxazolidinonePyrazole

Competitive Binding Dynamics at the Active Site of Factor Xa

Otamixaban functions as a competitive and reversible antagonist of fXa, directly competing with the natural substrate prothrombin for binding within the enzyme's S1 and S4 specificity pockets [5] [8]. The benzamidine moiety of otamixaban forms a critical salt bridge interaction with Asp189 located at the base of the S1 pocket, a conserved feature among serine proteases essential for substrate recognition [1] [6]. Concurrently, the naphthyridine core and hydrophobic substituents engage in π-π stacking and van der Waals interactions within the S4 pocket, conferring high binding affinity and selectivity [6].

Pharmacodynamic studies in patients with coronary artery disease reveal a rapid onset and offset of anticoagulant effect. Following intravenous administration, peak anti-fXa activity coincides with peak plasma concentrations. Inhibition is sustained during infusion but declines rapidly upon cessation, with coagulation parameters returning to baseline within 6 hours [5] [8]. This rapid reversibility is attributed to the compound's low protein binding and competitive mechanism, distinguishing it from irreversible covalent inhibitors. Key coagulation assays demonstrate dose-dependent prolongation of clotting times:

  • Russell’s Viper Venom Time (RVVT): 4.5-fold increase from baseline
  • Dilute Prothrombin Time (dPT): 3.15-fold increase from baseline
  • Activated Partial Thromboplastin Time (aPTT): 1.9-fold increase from baseline [8]

Furthermore, otamixaban significantly reduces thrombin generation, evidenced by a 24% decrease in Endogenous Thrombin Potential (ETP) in human studies, confirming its functional impact on the coagulation cascade downstream of fXa [8].

Allosteric Modulation of Protease-Activated Receptor (PAR) Signaling

Beyond direct fXa inhibition, emerging evidence suggests otamixaban may influence cellular signaling via Protease-Activated Receptors (PARs), particularly PAR-1 and PAR-2 [3] [7]. Factor Xa exhibits pro-inflammatory signaling activity by cleaving and activating PARs, which are G-protein coupled receptors (GPCRs) uniquely activated by proteolytic unmasking of a tethered ligand [3]. PAR activation triggers pathways involved in inflammation, cellular proliferation, and endothelial dysfunction – processes relevant to thrombosis and vascular pathology.

While otamixaban is primarily characterized as a direct fXa inhibitor, its structural features and potential to occupy exosites near the fXa catalytic domain raise the possibility of allosteric interference with fXa-PAR interactions [3] [7]. Allosteric modulators can fine-tune receptor conformation and signaling output without directly activating the receptor. Computational modeling suggests otamixaban might stabilize fXa in a conformation less conducive to productive PAR cleavage or docking, thereby potentially attenuating PAR-mediated cellular responses like upregulation of inflammatory cytokines (MCP-1/CCL2, IL6) in endothelial cells and fibroblasts [3] [7]. This represents a potential secondary mechanism contributing to its overall pharmacological profile, particularly in contexts where inflammation and coagulation are intertwined, such as acute coronary syndromes or COVID-19-associated coagulopathy.

Dual-Target Inhibition: Cross-Reactivity with Transmembrane Serine Protease 2 (TMPRSS2)

A significant and unexpected facet of otamixaban's pharmacology is its inhibitory activity against Transmembrane Serine Protease 2 (TMPRSS2) [7] [10]. TMPRSS2 is a host cell surface protease critically involved in viral pathogenesis, particularly for SARS-CoV-2. It facilitates viral entry into human lung cells by cleaving and activating the viral spike (S) protein after it binds to the ACE2 receptor, enabling membrane fusion [4] [7] [10].

High-throughput screening (HTS) and subsequent enzyme activity assays identified otamixaban as a non-covalent inhibitor of TMPRSS2, albeit with lower potency (IC₅₀ ~18.7 µM) compared to dedicated TMPRSS2 inhibitors like camostat (IC₅₀ ~151 nM) or nafamostat (IC₅₀ ~11.8 nM) [7] [10]. Despite its modest standalone activity against TMPRSS2, otamixaban exhibits remarkable synergistic effects when combined with sub-nanomolar concentrations of camostat or nafamostat. This synergy is quantified by a Combination Index (CI) significantly less than 0.1 at 50% inhibition, indicating very strong synergism [7] [10]. Molecular dynamics simulations (totaling 109 µs) suggest that otamixaban occupies a distinct binding pocket within TMPRSS2 compared to covalent inhibitors, potentially stabilizing the enzyme in an inactive conformation and enhancing the binding or efficacy of the supplemental inhibitor [7] [10].

Table 2: Otamixaban's Inhibition Profile Against TMPRSS2 and Synergy

ParameterValue/ObservationSource/Context
TMPRSS2 IC₅₀ (Calu-3 cells)18.7 µMStandalone inhibition [7] [10]
TMPRSS2 IC₅₀ (PCLS)Comparable potency to CamostatHuman Precision-Cut Lung Slices [7]
Synergy (with 1nM Camostat)CI = 0.040; OTA IC₅₀ reduced to 758.2 nMCalu-3 Cells [7] [10]
Synergy (with 0.1nM Nafamostat)CI = 0.039; OTA IC₅₀ reduced to 728.5 nMCalu-3 Cells [7] [10]
Dose Reduction Index (DRI) at 50% Inhibition24.7 (with Camostat), 25.7 (with Nafamostat)Calu-3 Cells [7] [10]

This dual-target activity – inhibition of both fXa in the coagulation cascade and TMPRSS2 involved in viral entry – positions otamixaban as a unique multi-mechanistic therapeutic agent. Its potential application extends beyond thrombosis to include viral infections like COVID-19, particularly in combination regimens leveraging its synergistic potential [7] [10].

Properties

CAS Number

409081-12-5

Product Name

Otamixaban hydrochloride

IUPAC Name

methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate;hydrochloride

Molecular Formula

C25H27ClN4O4

Molecular Weight

483 g/mol

InChI

InChI=1S/C25H26N4O4.ClH/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19;/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30);1H/t16-,22-;/m1./s1

InChI Key

ROKCPUOLRIBSQQ-BYYQELCVSA-N

SMILES

CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-].Cl

Canonical SMILES

CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-].Cl

Isomeric SMILES

C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.